1,2,4-Benzenetricarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives and compounds related to 1,2,4-benzenetricarboxylic acid often involves catalytic methods and green chemistry approaches. For instance, benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been developed as a novel and recoverable hybrid catalyst for the synthesis of important pharmaceutical scaffolds, demonstrating the utility of 1,2,4-benzenetricarboxylic acid derivatives in facilitating efficient and environmentally friendly synthesis processes (Nikooei, Dekamin, & Valiey, 2020).
Molecular Structure Analysis
The structural analysis of 1,2,4-benzenetricarboxylic acid derivatives reveals a wide range of molecular architectures. For example, the use of 1,2,4,5-benzenetetracarboxylic acid as a ligand in the synthesis of uranyl coordination complexes highlights the versatility of benzenetricarboxylic acid derivatives in constructing complex molecular frameworks with potential applications in photoluminescence and photocatalysis (Hou et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-benzenetricarboxylic acid derivatives often leverage the reactivity of the carboxylic acid groups. For instance, palladium-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids with benzyl chlorides or aryl halides demonstrate the potential of benzenetricarboxylic acid derivatives in synthetic organic chemistry, leading to the formation of structurally diverse compounds (Zhang, Zhang, & Li, 2010).
Scientific Research Applications
Dendrimer Synthesis : A study by Miller, Kwock, and Neenan (1992) demonstrated the synthesis of monodisperse aryl ester dendrimers based on 1,3,5-benzenetricarboxylic acid, highlighting its use in producing stable and highly soluble materials for diverse applications (Miller, Kwock, & Neenan, 1992).
Molecular Tiling : Meehan et al. (1997) found that the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid forms a planar two-dimensional sheet, creating a molecular tiling pattern. This indicates its potential in molecular design and architecture (Meehan et al., 1997).
Proton Polarizability : Brzeziński, Zundel, and Krämer (1986) observed that collective proton motion in 1,2,3-benzenetricarboxylic acid causes significant proton polarizability. This property is essential in understanding molecular interactions and behaviors (Brzeziński, Zundel, & Krämer, 1986).
Solubility Studies : Li et al. (2008) explored the solubility of 1,2,4-benzenetricarboxylic acid in binary acetic acid + water solvent mixtures. This study is crucial for understanding its behavior in different solvent environments (Li, Feng, Wang, & Li, 2008).
Supramolecular Network and Magnetic Properties : Chung et al. (2012) studied the cobalt-1,2,4-benzenetricarboxylate supramolecular network, which exhibits metamagnetic behavior and reversible assembly influenced by moisture. This research has implications for magnetic material applications (Chung et al., 2012).
Photoresponsive Characteristics : Liu et al. (2020) investigated the photoresponsive characteristics of supramolecular assemblies derived from benzenecarboxylate donors and viologen acceptors. This research is significant in the field of photonic materials (Liu et al., 2020).
Molecular Geometry : Marković, Bajduk, and Gutman (2004) studied the geometry and conformation of benzenecarboxylic acids, including 1,2,4-benzenetricarboxylic acid. Their findings contribute to the understanding of molecular structures and their implications (Marković, Bajduk, & Gutman, 2004).
Safety And Hazards
Future Directions
1,2,4-Benzenetricarboxylic acid has potential applications in the synthesis of metal-organic frameworks (MOFs) and Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence . Its rigid, high asymmetric structure may be exploited to form compounds with non-centrosymmetric unit cells used in nonlinear optical studies .
properties
IUPAC Name |
benzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGXLSVLAOJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate) | |
Record name | Trimellitic acid | |
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DSSTOX Substance ID |
DTXSID3021487 | |
Record name | 1,2,4-Benzenetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |
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Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 1,2,4-Benzenetricarboxylic acid | |
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Record name | Trimellitic acid | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Trimellitic acid | |
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Product Name |
1,2,4-Benzenetricarboxylic acid | |
CAS RN |
528-44-9 | |
Record name | Trimellitic acid | |
Source | CAS Common Chemistry | |
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Record name | Trimellitic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |
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Record name | TRIMELLITIC ACID | |
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Record name | 1,2,4-Benzenetricarboxylic acid | |
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Record name | 1,2,4-Benzenetricarboxylic acid | |
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Record name | Benzene-1,2,4-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667 | |
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Record name | TRIMELLITIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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